ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using difluorobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the difluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of partially or fully reduced aromatic rings.
Substitution: Substitution reactions can yield various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R)-1-tert-butyl-4-phenylpyrrolidine-3-carboxylate
- Ethyl (3R,4R)-1-tert-butyl-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
- Ethyl (3R,4R)-1-tert-butyl-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H23F2NO2 |
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Molecular Weight |
311.37 g/mol |
IUPAC Name |
ethyl (3R,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
BWWLLGQSYULNNY-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C |
Origin of Product |
United States |
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